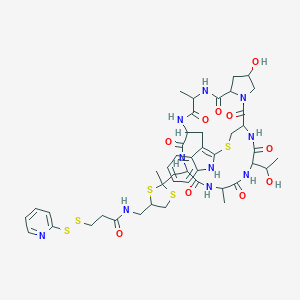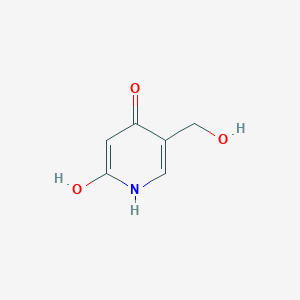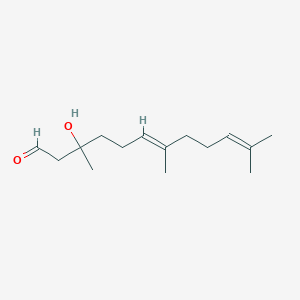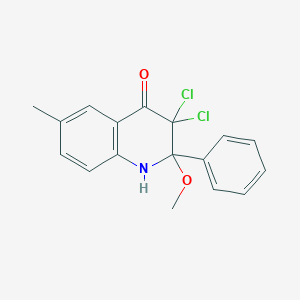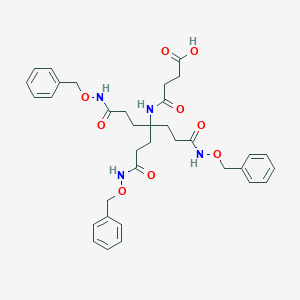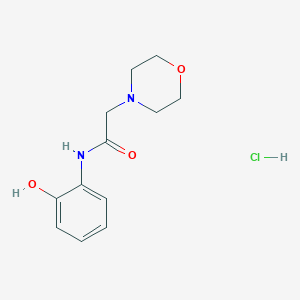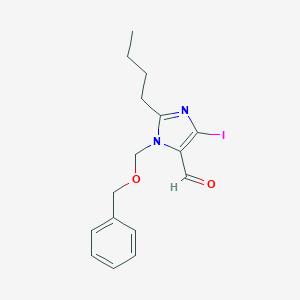
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring This particular compound is characterized by the presence of a butyl group, an iodine atom, a phenylmethoxymethyl group, and a carbaldehyde group attached to the imidazole ring
Preparation Methods
The synthesis of 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the condensation of glyoxal with ammonia and an aldehyde to form the imidazole core. The introduction of the butyl group can be achieved through alkylation reactions, while the iodine atom can be introduced via halogenation reactions. The phenylmethoxymethyl group is typically added through etherification reactions, and the carbaldehyde group is introduced via formylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde depends on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethoxymethyl group may enhance the compound’s binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparison with Similar Compounds
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:
2-Butyl-4-chloro-5-iodoimidazole: Similar in structure but lacks the phenylmethoxymethyl group, which may affect its binding properties and reactivity.
2-Butyl-5-iodo-3-methylimidazole: Lacks the phenylmethoxymethyl and carbaldehyde groups, which may result in different chemical and biological properties.
2-Butyl-5-iodo-3-(methoxymethyl)imidazole: Similar but has a methoxymethyl group instead of a phenylmethoxymethyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O2/c1-2-3-9-15-18-16(17)14(10-20)19(15)12-21-11-13-7-5-4-6-8-13/h4-8,10H,2-3,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFUWHBQVJSMDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1COCC2=CC=CC=C2)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437354 |
Source


|
| Record name | CTK4C8237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154371-51-4 |
Source


|
| Record name | CTK4C8237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
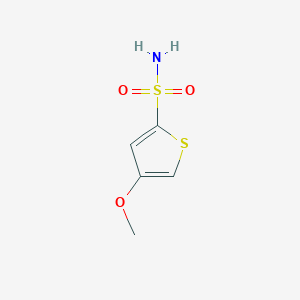
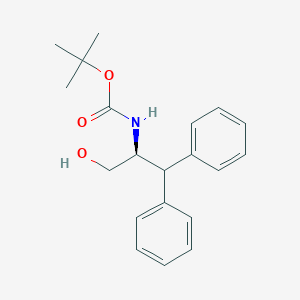
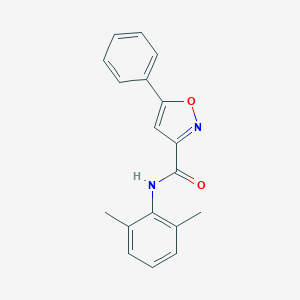
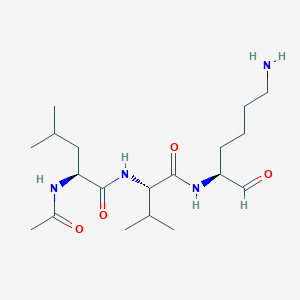

![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)

